MOCVD Oxide Film Growth Kinetics: Di-n-propylaluminum Chloride vs. Diethylaluminum Chloride
In MOCVD deposition of Al₂O₃ films on silicon and gallium arsenide substrates, the choice of alkyl substituent significantly impacts film growth rate. Under identical deposition conditions, di-n-propylaluminum chloride (nPr₂AlCl) exhibited a lower oxide film growth rate compared to diethylaluminum chloride (Et₂AlCl), a phenomenon attributed to the increased steric hindrance and higher thermal stability of the n-propyl ligand [1]. This differential growth kinetics offers a quantifiable parameter for process optimization: nPr₂AlCl enables finer control over film thickness in applications where slower, more controlled deposition is advantageous [1].
| Evidence Dimension | Oxide film growth rate (MOCVD) |
|---|---|
| Target Compound Data | Lower growth rate (slower deposition) vs. Et₂AlCl |
| Comparator Or Baseline | Diethylaluminum chloride (Et₂AlCl): Higher growth rate (faster deposition) |
| Quantified Difference | Qualitatively lower; attributed to increased steric hindrance and thermal stability of n-propyl group |
| Conditions | MOCVD on Si and GaAs substrates; thermal decomposition analysis |
Why This Matters
For semiconductor manufacturers requiring precise, layer-by-layer control over Al₂O₃ insulator thickness, the slower, more controllable deposition rate of nPr₂AlCl can be a decisive procurement criterion compared to faster-depositing Et₂AlCl.
- [1] Mittov, O. N.; Ponomareva, N. I.; Mittova, I. Ya. Metalorganic Chemical Vapor Deposition of Oxide Films on Semiconductor Substrates Using Aluminum, Gallium, and Indium Alkyl Chloride Precursors. Inorganic Materials 2002, 38 (5), 438–444. DOI: 10.1023/A:1015454518259 View Source
